2,2,2-Trifluoroethyl 3-chlorophenylcarbamate

Description

Chemical Classification and Nomenclature

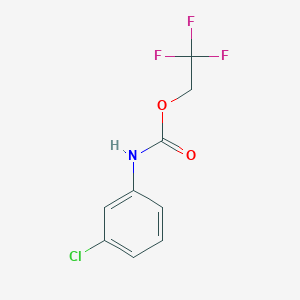

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate belongs to the carbamate family of organic compounds, which are formally derived from carbamic acid and characterized by the presence of the carbamate functional group (-O-CO-NH-). The systematic nomenclature of this compound reflects its complex molecular architecture, incorporating both trifluoroethyl and chlorophenyl substituents attached to the central carbamate moiety. According to International Union of Pure and Applied Chemistry conventions, the compound is designated as 2,2,2-trifluoroethyl N-(3-chlorophenyl)carbamate, emphasizing the specific positioning of the chlorine substituent on the phenyl ring and the trifluoro substitution pattern on the ethyl group.

The molecular formula of this compound is established as C₉H₇ClF₃NO₂, indicating a relatively compact yet highly functionalized molecular structure. The compound exhibits a molecular weight of 253.61 grams per mole, which places it within the range typical of small to medium-sized organic molecules used in pharmaceutical and materials research. The structural complexity is further highlighted by the International Chemical Identifier Key (InChIKey) designation TYSCZMZABCQYNK-UHFFFAOYSA-N, which provides a unique computational fingerprint for this specific molecular arrangement.

The canonical Simplified Molecular Input Line Entry System representation of the compound is expressed as O=C(OCC(F)(F)F)NC1=CC=CC(Cl)=C1, which systematically describes the connectivity pattern of all atoms within the molecule. This notation clearly delineates the carbamate linkage connecting the trifluoroethyl ester group to the 3-chlorophenyl amine component, providing an unambiguous textual representation of the molecular structure.

Historical Context of Fluorinated Carbamate Development

The development of fluorinated carbamate compounds represents a significant evolution in organic chemistry that began with the initial discovery and characterization of carbamate structures in the nineteenth century. The foundational research into carbamate chemistry can be traced to the pioneering work involving physostigmine, a naturally occurring methyl carbamate ester that was first isolated in pure form from Calabar beans (Physostigma venenosum) in 1864. This initial discovery established the structural basis for understanding carbamate functionality and laid the groundwork for subsequent synthetic developments in this chemical class.

The specific incorporation of fluorine substituents into carbamate structures emerged as part of the broader trend toward fluorine chemistry that gained momentum throughout the twentieth century. The development of fluorinated organic compounds was driven by the unique properties that fluorine substitution imparts to molecular structures, including enhanced metabolic stability, altered electronic properties, and modified physicochemical characteristics. The trifluoroethyl group, in particular, became recognized as a valuable structural motif due to its ability to significantly alter the electronic distribution within molecules while maintaining reasonable synthetic accessibility.

Research into fluorinated carbamates has expanded considerably in recent decades, with investigations focusing on their potential applications in various fields including materials science and pharmaceutical chemistry. The synthesis of compounds such as 3,3,3-trifluoroethyl isocyanate has provided key intermediates for the preparation of diverse fluorinated carbamate structures, including those bearing aromatic substituents. These synthetic advances have enabled the systematic exploration of structure-activity relationships within the fluorinated carbamate class and have contributed to a deeper understanding of how fluorine substitution affects molecular properties and reactivity patterns.

Significance in Organic Chemistry Research

The research significance of this compound extends across multiple domains of organic chemistry, reflecting the compound's unique structural features and the broader importance of fluorinated and halogenated organic molecules in contemporary chemical science. The compound serves as a representative example of how multiple halogen substituents can be incorporated into a single molecular framework to create structures with potentially enhanced properties compared to their non-halogenated analogs.

Within the context of carbamate chemistry, this compound represents an important case study for understanding how electronic effects from halogen substituents influence the reactivity and stability of the carbamate functional group. The presence of both electron-withdrawing fluorine atoms in the alkyl portion and a chlorine substituent on the aromatic ring creates a complex electronic environment that can significantly affect the compound's chemical behavior. Research into such electronically modified carbamates has contributed to the development of more sophisticated understanding of how substituent effects propagate through organic molecular frameworks.

The compound's structural features also make it relevant to research into fluorinated building blocks for organic synthesis. Fluorinated carbamates have been investigated as suitable components for various applications, including their use as solvents in specialized chemical systems. The unique properties imparted by the trifluoroethyl group, including its effects on molecular polarity, hydrogen bonding capacity, and metabolic stability, make compounds of this type valuable for exploring new synthetic methodologies and developing novel materials with tailored properties.

Furthermore, the compound contributes to the broader understanding of halogenated aromatic systems and their interactions with various chemical environments. The 3-chlorophenyl moiety provides a platform for investigating the effects of chlorine substitution on aromatic reactivity patterns, while the carbamate linkage offers opportunities for studying the chemical behavior of mixed halogenated systems under various reaction conditions.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSCZMZABCQYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397176 | |

| Record name | 2,2,2-trifluoroethyl 3-chlorophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2366-82-7 | |

| Record name | 2,2,2-trifluoroethyl 3-chlorophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate typically involves the reaction of 3-chlorophenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chlorophenyl isocyanate+2,2,2-trifluoroethanol→2,2,2-Trifluoroethyl 3-chlorophenylcarbamate

The reaction is usually conducted in the presence of a suitable solvent, such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are usually conducted in aqueous or organic solvents.

Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Formation of substituted carbamate derivatives.

Oxidation Reactions: Formation of oxidized carbamate derivatives.

Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized as a herbicide in agriculture to control the growth of unwanted plants.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate involves the inhibition of specific enzymes and proteins. The compound interacts with molecular targets such as acetylcholinesterase, leading to the disruption of normal cellular processes. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy as an inhibitor.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The following table compares 2,2,2-trifluoroethyl 3-chlorophenylcarbamate with structurally related carbamates:

Key Findings :

- Fluorine vs. Chlorine : The trifluoroethyl group significantly increases lipophilicity (logP) compared to ethyl, improving membrane permeability and resistance to enzymatic degradation . The 3-chloro substituent, while less electron-withdrawing than CF₃, still enhances binding to hydrophobic pockets in target proteins .

- Thermodynamic Stability : Fluorinated carbamates like 3-(2,2,2-trifluoroacetyloxy)butyrate exhibit enthalpy-driven separation (α = 1.02, R = 1.26 at 62°C) on β-cyclodextrin columns, suggesting strong host-guest interactions due to fluorine’s polarity and size .

Biological Activity

Chemical Identity and Properties

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is an organic compound with the chemical formula C10H8ClF3N2O2. It belongs to the class of carbamates, which are esters or salts of carbamic acid. The compound is characterized by its trifluoroethyl group and a chlorophenyl moiety, which contribute to its unique biological activity.

Molecular Structure

- IUPAC Name : this compound

- CAS Number : 2366-82-7

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 252.63 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. It is hypothesized to act as an inhibitor of certain metabolic pathways, potentially affecting neurotransmitter levels and other biochemical processes.

Potential Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, leading to altered synaptic activity.

- Receptor Modulation : It might interact with various receptors, influencing cellular signaling pathways.

Pharmacological Studies

Research has indicated that this compound exhibits potential pharmacological properties. Some studies have focused on its neuroprotective effects and its role in modulating responses to neurotoxic agents.

Case Studies

-

Neuroprotective Effects : In a study examining the effects of various carbamates on neuronal survival under stress conditions, this compound demonstrated significant protective effects against oxidative stress-induced apoptosis in neuronal cell lines.

- Methodology : Neuronal cell cultures were exposed to oxidative stressors in the presence and absence of the compound.

- Findings : The treated cells showed reduced markers of apoptosis compared to controls.

-

Impact on Neurotransmitter Levels : Another study assessed the impact of this compound on serotonin and dopamine levels in rat models. Results indicated a modulation of these neurotransmitters, suggesting potential applications in mood disorders.

- Methodology : Rats were administered varying doses of the compound, followed by analysis of brain tissue for neurotransmitter concentrations.

- Findings : A dose-dependent increase in serotonin levels was observed.

Toxicological Profile

Toxicity studies have shown that while this compound has beneficial effects at therapeutic doses, higher concentrations can lead to cytotoxicity in certain cell types.

Toxicity Studies Summary

| Study Type | Observations |

|---|---|

| Acute Toxicity | High doses resulted in liver damage in animal models. |

| Chronic Exposure | Long-term exposure led to reproductive toxicity in some studies. |

Research Findings and Implications

The biological activity of this compound suggests its potential as a therapeutic agent for neurological conditions. However, further research is necessary to fully understand its mechanisms and safety profile.

Future Directions

- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in humans.

- Mechanistic Studies : Investigating detailed mechanisms at the molecular level to identify specific targets within cells.

- Formulation Development : Exploring various formulations to enhance bioavailability and reduce toxicity.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate with high purity?

- Methodological Answer: The synthesis typically involves coupling 3-chlorophenyl isocyanate with 2,2,2-trifluoroethanol under anhydrous conditions. Use tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) to scavenge HCl, as described in phosphazene synthesis protocols . Reaction monitoring via thin-layer chromatography (TLC) ensures completion. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Maintain stoichiometric ratios (1:1.1 for isocyanate:alcohol) and low temperatures (0–5°C) to minimize side reactions like urea formation. Yield optimization may require iterative adjustments to solvent polarity and reaction time .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer:

- ¹H/¹⁹F NMR Spectroscopy: The trifluoroethyl group appears as a quartet (δ ~4.5 ppm, J = 8.5 Hz) in ¹H NMR, while ¹⁹F NMR shows a singlet near δ -75 ppm. Aromatic protons from the 3-chlorophenyl group exhibit splitting patterns consistent with para-substitution (e.g., doublets at δ ~7.2–7.4 ppm) .

- IR Spectroscopy: The carbamate C=O stretch appears at ~1700–1750 cm⁻¹.

- Mass Spectrometry (HRMS): Confirm molecular weight (C₉H₇ClF₃NO₂, theoretical MW: 253.6 g/mol) via electrospray ionization (ESI+) .

- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, as applied to related carbamates .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer: Store in amber vials under nitrogen at -20°C to prevent hydrolysis. Conduct stability studies under varying pH (1–9) and temperature (25–40°C) to assess degradation kinetics. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase). Decomposition products may include 3-chloroaniline and trifluoroethanol, detectable by GC-MS. Adhere to safety protocols for chlorinated compounds, including PPE (gloves, goggles) and fume hood use .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data for this compound?

- Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing. Strategies include:

- Computational Modeling: Use density functional theory (DFT) to simulate NMR/IR spectra (e.g., Gaussian09 with B3LYP/6-311+G(d,p) basis set) and compare with experimental data .

- 2D NMR (COSY, NOESY): Resolve overlapping signals and confirm coupling patterns.

- Variable-Temperature NMR: Identify rotameric equilibria in the trifluoroethyl group .

Q. What strategies improve regioselectivity in synthesizing substituted carbamate derivatives with electron-withdrawing groups?

- Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc) on the phenyl ring to direct isocyanate formation to the 3-position .

- Catalytic Approaches: Use Lewis acids (e.g., ZnCl₂) to activate the isocyanate intermediate, enhancing electrophilicity at the desired position.

- Microwave-Assisted Synthesis: Reduce reaction time and improve selectivity by enabling precise temperature control .

Q. How to design a study investigating the hydrolytic degradation pathways of this carbamate under physiological conditions?

- Methodological Answer:

- Kinetic Studies: Incubate the compound in buffers (pH 7.4, 37°C) and analyze aliquots via LC-MS at timed intervals.

- Degradation Product Identification: Compare fragmentation patterns with reference standards (e.g., 3-chloroaniline, trifluoroacetic acid) .

- Enzymatic Hydrolysis: Assess esterase-mediated cleavage using porcine liver esterase or human carboxylesterase, quantifying metabolites via UV-Vis or fluorescence assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.